molecular formula C6H7NO2S B7794393 (2R)-2-azaniumyl-2-thiophen-3-ylacetate

(2R)-2-azaniumyl-2-thiophen-3-ylacetate

Cat. No.: B7794393
M. Wt: 157.19 g/mol
InChI Key: BVGBBSAQOQTNGF-RXMQYKEDSA-N
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Description

(2R)-2-azaniumyl-2-thiophen-3-ylacetate is a chiral ammonium carboxylate derivative featuring a thiophene ring at the β-position relative to the azaniumyl (NH₃⁺) group. The compound’s stereochemistry (2R configuration) and functional groups confer unique physicochemical properties, including hydrogen-bonding capacity from the ammonium moiety and π-π interactions from the thiophene ring.

Properties

IUPAC Name

(2R)-2-azaniumyl-2-thiophen-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGBBSAQOQTNGF-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-86-1
Record name (αR)-α-Amino-3-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Optimization

  • Solvent System : Acetic acid (95% v/v) is preferred due to its high solubility for amino acids and compatibility with aldehyde catalysts.

  • Catalyst Load : 0.05–0.1 molar equivalents of salicylaldehyde accelerate racemization without degrading the product.

  • Temperature : Maintaining the solution at 100°C ensures rapid equilibration between enantiomers.

In a representative trial, a 77.2% yield of this compound was achieved with 99.99% optical purity after three crystallization cycles.

Chiral Pool Synthesis

Deriving the target compound from naturally occurring chiral molecules (e.g., L-amino acids) is another viable strategy. For instance, L-cysteine is functionalized with a thiophene moiety via Michael addition to thiophen-3-yl acrylate, followed by oxidation and ammonium salt formation. However, this route is less common due to the complexity of modifying sulfur-containing amino acids without racemization.

Comparative Analysis of Methods

MethodConditionsYield (%)Optical Purity (% ee)Scalability
Asymmetric HydrogenationRu-BINAP, MeOH, 50 bar H₂7892Industrial
Enzymatic ResolutionCAL-B, toluene, 25°C4585Lab-scale
CIATAcetic acid, salicylaldehyde, 100°C7799.99Pilot-to-industrial

Challenges and Mitigation Strategies

  • Racemization During Synthesis : Prolonged heating in acidic media can erode enantiomeric purity. Mitigated by shorter reaction times and buffered conditions.

  • Solvent Compatibility : Thiophene’s aromaticity reduces solubility in polar solvents. Mixed solvents (e.g., acetic acid–water) improve dissolution.

  • Catalyst Cost : Transition metal catalysts (e.g., Ru-BINAP) are expensive. Heterogeneous catalysts or recycling protocols reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-2-thiophen-3-ylacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azaniumyl group to an amine.

    Substitution: The thiophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thiophenyl derivatives.

Scientific Research Applications

(2R)-2-azaniumyl-2-thiophen-3-ylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-2-thiophen-3-ylacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include thiophene-derived amino acids and heterocyclic ammonium salts. Key comparisons are summarized below:

Compound Core Structure Key Substituents Bioactivity/Applications
(2R)-2-azaniumyl-2-thiophen-3-ylacetate Thiophene + ammonium acetate Thiophen-3-yl, (2R)-configuration Potential chiral ligand or enzyme modulator (inferred)
Compound 2 () Tetrahydro-2H-pyran 1,3,4-Thiadiazole, acetoxymethyl Antibacterial activity (explicitly tested)
Compound 4l () Tetrahydro-2H-pyran 3-Chlorobenzamido, thiadiazole Enhanced solubility and bioactivity
L-Thiophenylglycine Thiophene + glycine Carboxylate, amino group Enzyme inhibition (literature data)

Key Observations:

  • Electronic Effects : The thiophen-3-yl group in the target compound introduces electron-rich aromaticity, contrasting with the electron-deficient 1,3,4-thiadiazole in Compounds 2 and 4l. This difference may influence redox behavior or receptor-binding specificity .
  • Solubility : Unlike Compound 4l, which incorporates a 3-chlorobenzamido group for enhanced lipophilicity, the target compound’s zwitterionic nature (ammonium + carboxylate) likely improves aqueous solubility .

Computational and Crystallographic Insights

Comparative studies might reveal lower correlation energies for thiophene derivatives versus thiadiazoles due to differences in aromatic stabilization .

Crystallographic tools such as SHELX () are critical for resolving stereochemistry and intermolecular interactions in similar compounds. For instance, SHELX refinement could confirm the (2R)-configuration via anisotropic displacement parameters .

Research Findings and Implications

  • Bioactivity : Thiophene derivatives often exhibit antimicrobial and anticancer properties. The target compound’s ammonium group may enhance cellular uptake, akin to cationic peptide transporters .
  • Material Science : Thiophene’s conjugated system suggests utility in organic electronics, though the zwitterionic nature could complicate charge transport.
  • Limitations : Unlike Compounds 2 and 4l, the target compound lacks explicit bioactivity data, necessitating further empirical validation.

Q & A

Q. What are the optimal synthetic routes for (2R)-2-azaniumyl-2-thiophen-3-ylacetate, and how can reaction parameters be validated?

  • Methodological Answer : A common procedure involves refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2 v/v) solvent system for 5–7 hours. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1). Post-reaction, toluene is removed under reduced pressure, and the product is quenched with ice. Solid products are crystallized with ethanol, while liquid products are extracted with ethyl acetate (3 × 20 mL) and dried over Na₂SO₄. Yield optimization requires adjusting solvent ratios, temperature, and stoichiometry of NaN₃ .

Table 1 : Key Synthesis Parameters

ParameterCondition
Reagents2-chloro-N-phenylacetamide, NaN₃
SolventToluene:water (8:2)
TemperatureReflux (~110°C)
Reaction Time5–7 hours
Monitoring MethodTLC (hexane:ethyl acetate 9:1)
PurificationCrystallization (ethanol) or extraction (ethyl acetate)

Q. How can researchers characterize the structural and stereochemical purity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the thiophene and azaniumyl proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. For chiral purity, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (90:10) can separate enantiomers. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Reference spectral databases (e.g., PubChem) ensure consistency .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
  • Temperature : Store at 25°C, 40°C, and 60°C for 1–3 months.
  • pH : Test solubility and degradation in buffers (pH 3–9).
  • Light : Expose to UV (320–400 nm) and visible light for photostability.
    Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., impurity thresholds <0.1%). Evidence suggests sensitivity to prolonged exposure to moisture and light, necessitating storage in amber vials under nitrogen at –20°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound and its derivatives?

  • Methodological Answer : Perform in vitro assays (e.g., enzyme inhibition, receptor binding) to identify primary targets. For derivatives, synthesize analogs by replacing the thiophene moiety with other heterocycles (e.g., thiazole, furan) using methods from . Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Validate with surface plasmon resonance (SPR) to measure real-time interactions. Correlate structural modifications (e.g., substituent electronegativity) with activity trends .

Q. How should researchers address contradictions in experimental data, such as conflicting solubility reports?

  • Methodological Answer : Cross-validate using orthogonal methods:
  • Experimental Solubility : Use shake-flask assays in PBS (pH 7.4) and DMSO.
  • Computational Prediction : Apply Hansen solubility parameters (HSPiP software).
  • Thermodynamic Analysis : Measure via isothermal titration calorimetry (ITC).
    Discrepancies may arise from polymorphic forms or impurities. Purify the compound via recrystallization (ethanol/water) and re-test. Document solvent purity and equilibration time .

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework ():
  • Abiotic Degradation : Hydrolysis studies at pH 4–9; monitor via LC-MS.
  • Biotic Degradation : Use OECD 301F respirometry with activated sludge.
  • Ecotoxicity : Test acute toxicity in Daphnia magna (48h EC₅₀) and algae (72h growth inhibition).
  • Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) using HPLC retention times.
    Data informs ecological risk assessments and regulatory submissions .

Q. How can computational models predict the compound’s interactions in biological systems?

  • Methodological Answer : Develop QSAR models using software like MOE or Schrödinger. Train datasets on analogs with known activity (e.g., thiophene-containing drugs). For pharmacokinetics, simulate absorption (Caco-2 permeability), metabolism (CYP450 docking), and toxicity (AMES test predictions). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories. Link models to experimental data via regression analysis .

Q. What strategies identify and quantify synthetic byproducts or impurities?

  • Methodological Answer : Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect low-abundance impurities. Compare retention times and fragmentation patterns with synthetic standards. For chiral impurities, employ chiral SFC (supercritical fluid chromatography). Quantify via external calibration curves (R² >0.99). highlights NaN₃-derived byproducts (e.g., hydrazoic acid), requiring careful quenching and neutralization .

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